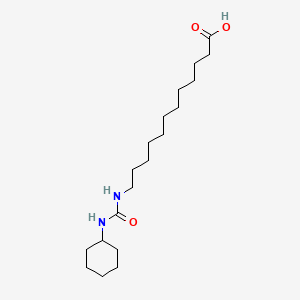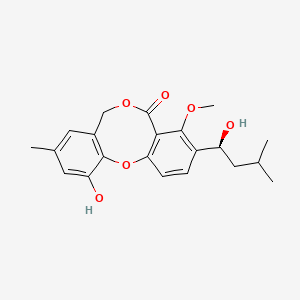
Penicillide
Descripción general
Descripción
AS-186a is a dibenzodioxocine that is 5H,7H-dibenzo[b,g][1,5]dioxocin-5-one substituted by a hydroxy group at position 11, a (1S)-1-hydroxy-3-methylbutyl group at position 3 and a methoxy and a methyl group at positions 4 and 9 respectively. It is isolated from the culture broth of Penicillium asperosporum and acts as an acyl-CoA:cholesterol acyltransferase inhibitor. It has a role as an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor, an antimicrobial agent and a Penicillium metabolite. It is a member of phenols, an aromatic ether, a lactone, a secondary alcohol and a dibenzodioxocine.
Penicillide is a natural product found in Talaromyces pinophilus, Penicillium simplicissimum, and other organisms with data available.
Aplicaciones Científicas De Investigación
Aplicaciones Antifúngicas
Penicillide y sus derivados han demostrado tener propiedades antifúngicas significativas . Por ejemplo, las secopenicillides A y B, que son derivados de la this compound, fueron aisladas del extracto de Penicillium simplicissimum y se encontró que eran sustancias antifúngicas eficaces . Esto convierte a la this compound en un posible candidato para el desarrollo de nuevos fármacos antifúngicos.
Acumulación de Lípidos Neutrales
La investigación ha demostrado que la this compound puede promover la acumulación de lípidos neutros . Esta propiedad podría aprovecharse en la producción de biocombustibles, donde la acumulación de lípidos en ciertos organismos es un paso clave en el proceso de producción .
Inhibición de la Fotosíntesis
Curiosamente, mientras que la this compound promueve la acumulación de lípidos, también inhibe el crecimiento de ciertos organismos al inhibir específicamente su fotosíntesis . Esta doble acción convierte a la this compound en un compuesto de interés en el estudio de las vías metabólicas y su regulación.
Producción de Metabolitos Secundarios Bioactivos
Penicillium sp., el hongo del que se deriva la this compound, es conocido por producir varios metabolitos secundarios bioactivos . Estos metabolitos, que incluyen sesquiterpenoides, policétidos y terpenoides, tienen una amplia gama de aplicaciones potenciales en la industria farmacéutica y otras industrias .
Investigación de Vías Metabólicas
Los efectos de la this compound sobre la acumulación de lípidos y la fotosíntesis sugieren que podría ser una herramienta útil en la investigación de vías metabólicas . Comprender estas vías podría conducir a avances en una variedad de campos, incluida la producción de biocombustibles, los productos farmacéuticos y la agricultura .
Posible Interacción Cruzada Entre el Metabolismo de los Lípidos y la Fucoxantina
La investigación ha encontrado que la this compound reduce la expresión de genes sintéticos de fucoxantina, un tipo de carotenoide con potenciales beneficios para la salud . Esto sugiere que podría haber una interacción cruzada entre el metabolismo de los lípidos y el metabolismo de la fucoxantina, una posibilidad que podría tener implicaciones significativas para la producción de lípidos y fucoxantina .
Mecanismo De Acción
Target of Action
Penicillide primarily targets the enzyme DD-transpeptidase , also known as a penicillin-binding protein (PBP) . This enzyme plays a crucial role in the formation of the bacterial cell wall by cross-linking peptidoglycan chains .
Mode of Action
This compound, like other antibiotics in the beta-lactam family, contains a characteristic four-membered beta-lactam ring . It acts by binding the beta-lactam ring to DD-transpeptidase, inhibiting its cross-linking activity and preventing new cell wall formation . Without a cell wall, a bacterial cell becomes vulnerable to outside water and molecular pressures, leading to cell death .
Biochemical Pathways
It is suggested that this compound is built from acyl–coenzyme a (coa) monomers, indicating that its biosynthesis may require the action of polyketide synthases (pks) . This compound has been found to promote neutral lipid accumulation and inhibit the photosynthesis of P. tricornutum . The expression of key genes involved in TAG synthesis and unsaturated fatty acids also increased after this compound treatments .
Pharmacokinetics
It is known that penicillins are readily and actively secreted by the renal tubules and most are eliminated, almost completely unchanged, in the urine . The majority are excreted in small quantities in the bile .
Result of Action
This compound has been found to significantly inhibit the growth of P. tricornutum through specifically inhibiting the photosynthesis of P. tricornutum . It significantly increased total lipid and triacylglycerol (TAG) contents . Many TAG-rich plastoglobuli formed in plastids shown by increased lipid droplets in the cytosol . This compound was also found to reduce the expression of synthetic genes of fucoxanthin, and consequently reduced the content of fucoxanthin .
Action Environment
The environment plays a significant role in the spread of antibiotic resistance . Soil-related factors, animal husbandry, waste management, potable and wastewater, and food safety are some of the environmental issues that contribute to antimicrobial resistance . Understanding these elements is necessary to identify any modifiable interactions to reduce or interrupt the spread of resistance from the environment into clinical settings .
Propiedades
IUPAC Name |
6-hydroxy-2-[(1S)-1-hydroxy-3-methylbutyl]-1-methoxy-8-methyl-10H-benzo[b][1,5]benzodioxocin-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-11(2)7-15(22)14-5-6-17-18(20(14)25-4)21(24)26-10-13-8-12(3)9-16(23)19(13)27-17/h5-6,8-9,11,15,22-23H,7,10H2,1-4H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWGLBYIKHMCIS-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)O)OC)C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)[C@H](CC(C)C)O)OC)C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970627 | |
| Record name | 11-Hydroxy-3-(1-hydroxy-3-methylbutyl)-4-methoxy-9-methyl-5H,7H-dibenzo[b,g][1,5]dioxocin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55303-92-9 | |
| Record name | Vermixocin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hydroxy-3-(1-hydroxy-3-methylbutyl)-4-methoxy-9-methyl-5H,7H-dibenzo[b,g][1,5]dioxocin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERMIXOCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B37T22RU5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


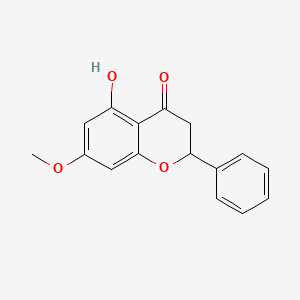
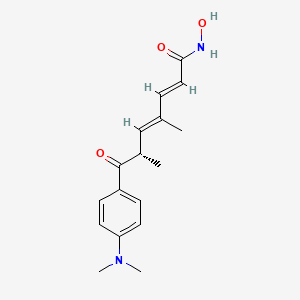
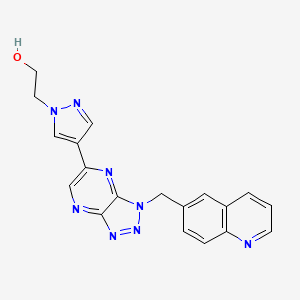
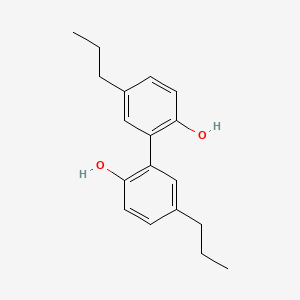
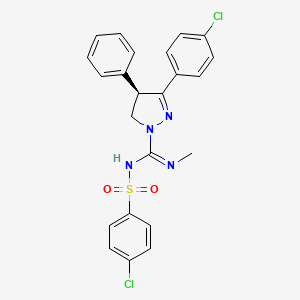
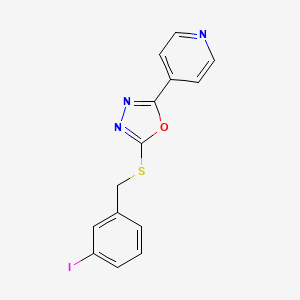
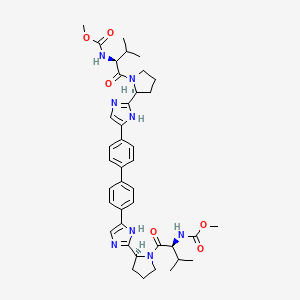
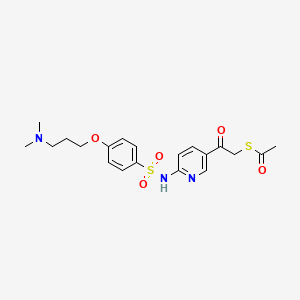
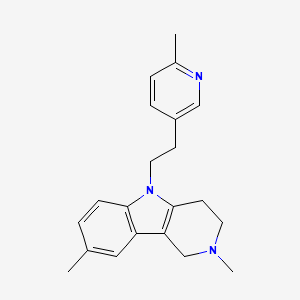
![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)


